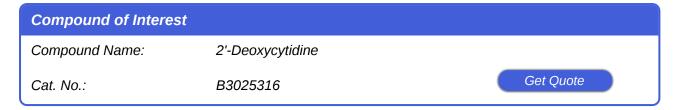


An In-depth Technical Guide to 2'-Deoxycytidine: Structure, Properties, and Experimental Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxycytidine (dC) is a pyrimidine 2'-deoxyribonucleoside, a fundamental constituent of deoxyribonucleic acid (DNA).[1][2][3] It is composed of a cytosine base attached to a deoxyribose sugar moiety via a β-N1-glycosidic bond. As a precursor for DNA synthesis, **2'-deoxycytidine** plays a critical role in cellular replication and repair mechanisms.[4] Its metabolism and incorporation into DNA are key areas of study in molecular biology, virology, and cancer research.[4] Furthermore, **2'-deoxycytidine** serves as a crucial precursor in the synthesis of various significant antiviral and anticancer nucleoside analogs, such as 5-aza-**2'-deoxycytidine**.[2][5] This guide provides a comprehensive overview of its structure, chemical properties, metabolic pathways, and key experimental protocols relevant to its study and application in research and drug development.

Structure and Identification

2'-Deoxycytidine is structurally similar to the ribonucleoside cytidine but lacks the hydroxyl group at the 2' position of the ribose sugar.[2]

Table 1: Chemical Identifiers for 2'-Deoxycytidine



Identifier	Value
IUPAC Name	4-amino-1-[(2R,4S,5R)-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[1][2]
CAS Number	951-77-9[1][6]
Molecular Formula	C ₉ H ₁₃ N ₃ O ₄ [1][3][6]
Synonyms	dC, Cytosine deoxyriboside, Doxecitine[1][2][6]
InChI Key	CKTSBUTUHBMZGZ-SHYZEUOFSA-N[6]
SMILES	C1C(C(OC1N2C=CC(=NC2=O)N)CO)O[7]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of **2'-deoxycytidine** are essential for its identification, quantification, and use in experimental settings.

Table 2: Physicochemical Properties of 2'-Deoxycytidine

Property	Value	Source
Molecular Weight	227.22 g/mol	[1]
Appearance	White crystalline powder	[1][8]
Melting Point	207 - 211 °C	[1][8]
Water Solubility	50 mg/mL	
Solubility in other solvents	Soluble in DMSO (30 mg/mL) and DMF (30 mg/mL)	[6][8]
LogP	-1.77	[1]
рКа	14.03 ± 0.60 (Predicted)	[8]

Table 3: Spectroscopic Data for 2'-Deoxycytidine



Spectroscopic Method	Parameters
UV Absorbance	λmax: 272 nm
¹H NMR (600 MHz, H₂O, pH 7.0)	Shifts [ppm]: 7.83 (d), 6.27 (t), 5.89 (d), 4.45 (m), 4.03 (m), 3.83 (m), 3.74 (m), 2.37 (m), 2.30 (m)[1][9]
¹³ C NMR (400 MHz, H ₂ O)	Shifts [ppm]: 168.93, 160.14, 144.23, 98.93, 89.32, 88.77, 73.28, 64.07, 41.93[1]

Metabolism and Signaling Pathways

In the cell, **2'-deoxycytidine** can enter either anabolic pathways for DNA synthesis or catabolic pathways. The primary anabolic route involves phosphorylation, while catabolism leads to its degradation.

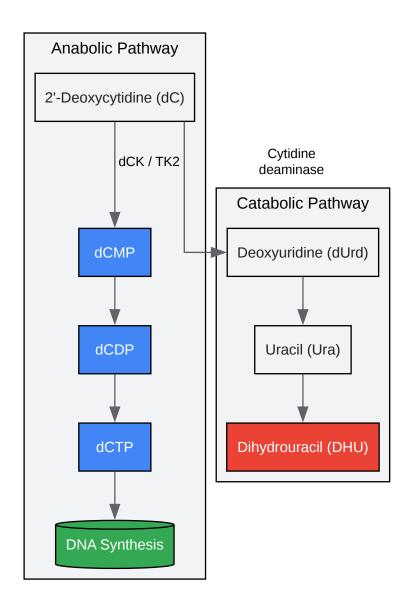
Anabolic Pathway: Phosphorylation

2'-Deoxycytidine is phosphorylated by deoxycytidine kinase (dCK) in the cytosol or thymidine kinase 2 (TK2) in the mitochondria to form deoxycytidine monophosphate (dCMP).[6] dCMP is a direct precursor for DNA synthesis after subsequent phosphorylations to deoxycytidine diphosphate (dCDP) and deoxycytidine triphosphate (dCTP).[2]

Catabolic Pathway

The catabolism of **2'-deoxycytidine** is a significant process, especially in certain cell types like macrophages.[10] It involves conversion to deoxyuridine (dUrd) and then uracil (Ura), ultimately leading to the formation of dihydrouracil (DHU) as an end product.[10]





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Metabolic fate of 2'-Deoxycytidine.

Experimental Protocols

Precise and reliable methods are crucial for studying **2'-deoxycytidine** in biological systems. Below are detailed protocols for its quantification and for tracing its incorporation into DNA.

Quantification of 2'-Deoxycytidine using LC-MS/MS

This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard for accurate quantification in biological matrices.[5]



Methodology:

Sample Preparation:

- Spike a known volume of the biological sample (e.g., plasma, cell lysate) with a precise amount of a stable isotope-labeled internal standard (e.g., 2'-Deoxycytidine-d₃).
- Perform protein precipitation by adding a cold organic solvent like methanol or acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.

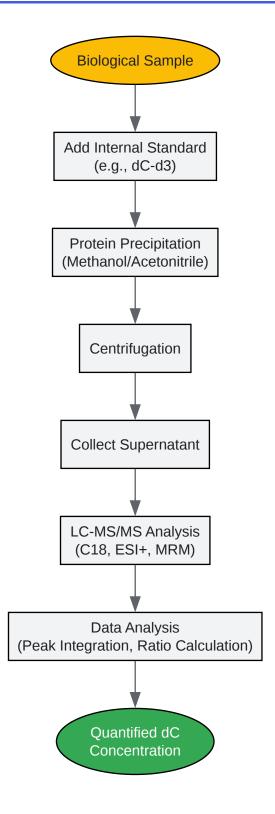
LC-MS/MS Analysis:

- Chromatography: Use a reverse-phase C18 column for separation. A typical mobile phase consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5]
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-toproduct ion transitions.
 - **2'-Deoxycytidine** transition: e.g., m/z 228.1 → 112.1[5]
 - Internal Standard transition: e.g., m/z 231.1 → 115.1

Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve using standards of known concentrations.
- Determine the concentration in unknown samples by interpolation from the calibration curve.[5]





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Workflow for **2'-Deoxycytidine** quantification by LC-MS/MS.



Metabolic Tracing of 2'-Deoxycytidine Incorporation into DNA

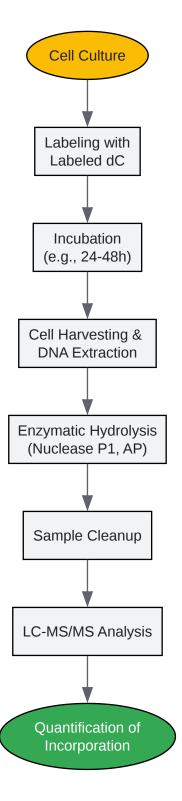
This protocol uses a stable isotope-labeled version of **2'-deoxycytidine** to trace its uptake and incorporation into newly synthesized DNA, providing a measure of DNA replication and salvage pathway activity.[11]

Methodology:

- Cell Culture and Labeling:
 - Culture cells of interest to the desired confluency.
 - Replace the normal growth medium with a medium containing a known concentration of labeled 2'-deoxycytidine (e.g., 2'-Deoxycytidine-d₃).
 - Incubate cells for a specific period (e.g., 24-48 hours) to allow for uptake and incorporation.[11]
- · DNA Extraction and Hydrolysis:
 - Harvest the cells and extract genomic DNA using a standard commercial kit or protocol.
 [12]
 - Quantify the extracted DNA (e.g., using a spectrophotometer).
 - Enzymatically hydrolyze the DNA to its constituent deoxyribonucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[11][12]
- Sample Cleanup and LC-MS/MS Analysis:
 - Precipitate the enzymes (e.g., with cold acetonitrile) and collect the supernatant containing the nucleosides.[12]
 - Analyze the sample using LC-MS/MS as described in Protocol 5.1, monitoring for both the unlabeled and labeled 2'-deoxycytidine.
- Data Analysis:



 Calculate the amount or percentage of labeled 2'-deoxycytidine relative to the total (labeled + unlabeled) deoxycytidine pool.[11] This provides a quantitative measure of incorporation.



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Workflow for tracing labeled 2'-Deoxycytidine into DNA.

Applications in Research and Drug Development

2'-Deoxycytidine and its analogs are indispensable tools in several research domains:

- DNA Synthesis and Repair: It is a fundamental component in studies of DNA replication, repair mechanisms, and cell cycle progression.[4][5]
- Cancer Research: As a precursor to demethylating agents like 5-aza-2'-deoxycytidine, it is
 crucial in epigenetic studies and the development of cancer therapies.[13] Altered nucleotide
 metabolism, including that of 2'-deoxycytidine, is a hallmark of many cancers.[11]
- Antiviral Drug Development: Many antiviral drugs are nucleoside analogs that compete with natural nucleosides like 2'-deoxycytidine for incorporation into viral DNA or RNA, acting as chain terminators.[4]
- Biomarker Discovery: Levels of 2'-deoxycytidine and its modified forms in biological fluids can serve as potential biomarkers for various diseases, including cancer.[2]

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